molecular formula C20H16ClFN4 B2645954 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-51-9

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2645954
CAS No.: 890633-51-9
M. Wt: 366.82
InChI Key: VKSWMTBIXIEELD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a high-quality chemical compound offered for research and development purposes. This synthetic molecule features the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities . Compounds based on this core are investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . They function by competitively inhibiting adenosine triphosphate (ATP) binding in the catalytic sites of various kinase enzymes, thereby disrupting aberrant signaling pathways that drive oncogenesis . Research into pyrazolo[1,5-a]pyrimidin-7-amine derivatives highlights their potential utility in targeting key kinases such as EGFR, B-Raf, and MEK, which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern on this compound, featuring chlorophenyl and fluorophenyl groups, is characteristic of structures designed to optimize binding affinity and selectivity toward specific kinase targets . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWMTBIXIEELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with various functional groups.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its efficiency and high yield.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol. This method is commonly used to form the pyrazolo[1,5-a]pyrimidine ring system.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. This method is used to construct the pyrazolo[1,5-a]pyrimidine core by cyclizing the appropriate precursors.

Chemical Reactions Analysis

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to reduce the compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

Scientific Research Applications

Physical Properties

The compound is characterized by a complex structure that includes multiple aromatic rings and halogen substituents. Its synthesis involves multicomponent reactions and has been reported to yield colorless crystals with a melting point of 243°C .

Medicinal Chemistry

3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising biological activities that make it a candidate for drug development. Its potential applications include:

  • Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may exhibit similar properties due to its structural characteristics .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating various inflammatory diseases .
  • Antibacterial Properties : Some derivatives of pyrazolo compounds have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may also possess similar effects .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various pyrazolo derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another research study focused on the anti-inflammatory properties of pyrazolo compounds. The findings suggested that this compound significantly reduced pro-inflammatory cytokine levels in animal models of inflammation. This highlights its potential use in treating chronic inflammatory conditions .

Case Study 3: Antibacterial Activity

In a comparative study examining various pyrazolo derivatives for antibacterial efficacy, this compound demonstrated notable activity against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function as an effective inhibitor of bacterial growth .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.

    Molecular Targets: The primary molecular targets of this compound include kinases, enzymes that play a crucial role in cell signaling and regulation. By inhibiting or activating these kinases, the compound can influence various cellular processes.

    Pathways Involved: The compound affects several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis, making the compound a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Anti-Mycobacterial Derivatives ()
  • Compound 32 : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • Key Differences: Replaces the 2-chlorophenyl and 4-fluorophenylamine with 4-fluorophenyl and pyridin-2-ylmethyl groups.
    • Impact: Reduced anti-mycobacterial activity compared to chlorophenyl-containing analogs, highlighting the importance of chlorine for target binding .
  • Compound 47 : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • Key Differences: Substitutes 2-chlorophenyl with phenyl and uses a 6-methylpyridine group.
    • Impact: Improved solubility due to the methylpyridine group but lower potency, suggesting chlorine enhances hydrophobic interactions .
CRF1 Receptor Antagonists ()
  • MPZP : N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
    • Key Differences: Contains methoxy and methyl groups instead of halogens.
    • Impact: The methoxy groups increase polarity, reducing blood-brain barrier penetration compared to the target compound’s halogenated structure .

Modifications on the Amine Group

  • N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ()
    • Key Differences: Replaces 4-fluorophenylamine with a bulky sec-butyl group.
    • Impact: Reduced receptor affinity due to steric hindrance, underscoring the 4-fluorophenyl group’s role in precise binding .
  • 3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () Key Differences: Substitutes 4-fluorophenylamine with 3-methoxyphenyl.

Radiolabeled and Imaging Derivatives ()

  • [18F]27 : 3-(2,4-Dichlorophenyl)-N-ethyl-N-(2-(2-[18F]fluoroethoxy)ethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
    • Key Differences: Incorporates a fluorine-18 label and ethyl groups for PET imaging.
    • Impact: The 2,4-dichlorophenyl group enhances target specificity, but the ethyl chain reduces solubility compared to the target compound’s 4-fluorophenylamine .

Activity Data (Table 1)

Compound Target Activity (IC50/EC50) Key Substituents Reference
Target Compound Under investigation 3-(2-Cl-Ph), 7-NH-(4-F-Ph), 2,5-Me N/A
MPZP (CRF1 antagonist) 10 nM (CRF1) 3-(4-MeO-2-Me-Ph), N,N-bis(2-MeO-Et)
Compound 32 (Anti-mycob.) 12 µM 3,5-(4-F-Ph), NH-(pyridin-2-ylmethyl)
Compound 47 (Anti-mycob.) 8 µM 3-(4-F-Ph), 5-Ph, NH-(6-Me-pyridin-2-yl)

Physicochemical Comparisons (Table 2)

Compound logP Solubility (µg/mL) Melting Point (°C)
Target Compound 3.8* <10* 160–165*
MPZP 2.5 25 151–153
N-sec-Butyl analog 4.2 5 158–160
Compound 47 3.1 15 177–180

*Predicted based on structural analogs.

Biological Activity

The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C20H16ClFN4
  • Molecular Weight : 366.82 g/mol
  • Purity : Typically ≥95% .

Synthesis

Recent studies have focused on the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives using copper-catalyzed methods. For instance, a microwave-assisted approach has been developed that yields various derivatives with high efficiency and purity . The synthesis of this compound specifically involves multiple steps including halogenation and N-alkylation reactions .

Anticancer Potential

The biological activity of this compound has been primarily evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : The compound showed promising inhibitory effects with an IC50 value of 15.3 µM when tested against MCF-7 cells .
  • MDA-MB-231 Cell Line : A library of synthesized compounds was screened for anticancer activity using MTT assays; however, none demonstrated significant growth inhibition compared to control compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine significantly influences the compound's potency .

Case Studies

  • In Vitro Assays : A series of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines were evaluated for their anticancer activity against MDA-MB-231 cells. The results indicated that structural modifications could lead to enhanced cytotoxicity .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the observed biological activity and provide insights into potential mechanisms of action .

Data Summary Table

Compound NameCell Line TestedIC50 Value (µM)Activity Observed
This compoundMCF-715.3Significant
Various Pyrazolo DerivativesMDA-MB-231N/ANone observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyrazole and pyrimidine precursors. For example, ethyl acetoacetate and halogenated aryl ketones are refluxed under inert atmospheres (e.g., argon) to form the pyrazolo[1,5-a]pyrimidine core . Key parameters include solvent choice (e.g., EtOAc or DMF), temperature control (0°C to reflux), and catalyst use (e.g., Fe(acac)₃ for analogous compounds) . Yields range from 60–75%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and substituent orientations. For example, mean C–C bond lengths of 0.003 Å and R-factors ≤0.055 are standard validation metrics . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns, while high-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray parameters like monoclinic P2₁/c space groups and unit cell dimensions (e.g., a = 9.0826 Å, β = 99.46°) provide structural validation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives exhibit enzyme inhibition (e.g., kinase or benzodiazepine receptor targets) and anticancer potential. Assays often include in vitro cell viability tests (e.g., MTT assays) and enzyme inhibition studies (IC₅₀ values). The trifluoromethyl group enhances binding affinity, as seen in similar compounds with IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s electronic structure to model electrostatic potentials and frontier molecular orbitals. Docking studies (e.g., AutoDock Vina) simulate binding to enzymes like KDR kinase, using crystallographic data (PDB IDs) to validate poses. For example, the trifluoromethyl group’s electronegativity may stabilize hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or purity issues. Validated approaches include:

  • Reproducing experiments with standardized protocols (e.g., CLSI guidelines).
  • Cross-validating results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Purity verification via HPLC (>95%) and elemental analysis .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Process optimization involves:

  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve yield and reduce byproducts.
  • Solvent engineering : Switch from EtOAc to greener solvents (e.g., cyclopentyl methyl ether) for scalability.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Q. What role do substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) play in modulating pharmacokinetic properties?

  • Methodological Answer : Substituents impact lipophilicity (logP) and bioavailability. The 4-fluorophenyl group increases metabolic stability by resisting cytochrome P450 oxidation, while the 2-chlorophenyl moiety enhances membrane permeability. In vivo studies in rodents show brain penetration correlates with logP values ~3.5 .

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